molecular formula C20H26N2O3 B5724660 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide

2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B5724660
M. Wt: 342.4 g/mol
InChI Key: BJXQGXXFAQCKKI-UHFFFAOYSA-N
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Description

2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a tert-butyl group and a carboxamide group, along with a 3,4-dimethoxyphenyl ethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxyphenyl ethyl side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-20(2,3)18-13-15(9-11-21-18)19(23)22-10-8-14-6-7-16(24-4)17(12-14)25-5/h6-7,9,11-13H,8,10H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXQGXXFAQCKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194400
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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